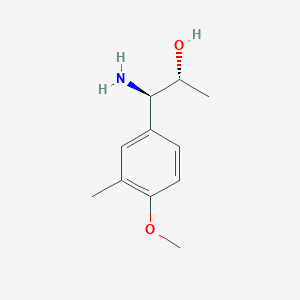
(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of enzymatic resolution to separate the enantiomers from a racemic mixture .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases or crystallization methods using chiral auxiliaries . These methods ensure high purity and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as converting ketones to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .
Scientific Research Applications
(1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1R,2R)-1-Amino-1-(4-hydroxy-3-methylphenyl)propan-2-OL: A similar compound with a hydroxyl group instead of a methoxy group.
(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: A compound with a similar structure but lacking the methyl group on the phenyl ring.
Uniqueness
The uniqueness of (1R,2R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m1/s1 |
InChI Key |
YJLGGNXKKIPDFU-KCJUWKMLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H]([C@@H](C)O)N)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


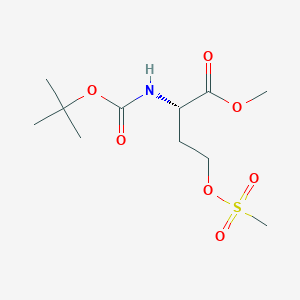


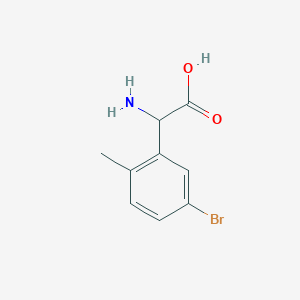

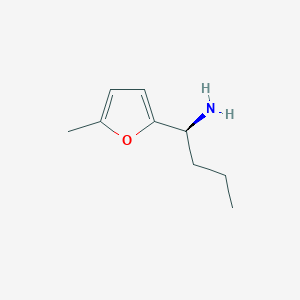
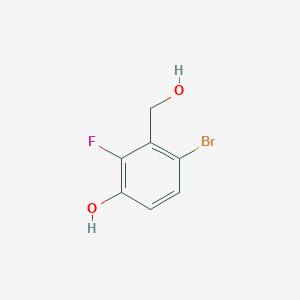

![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)

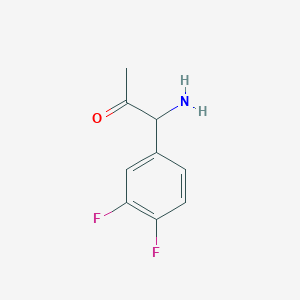
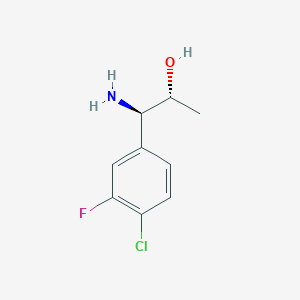

![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)
